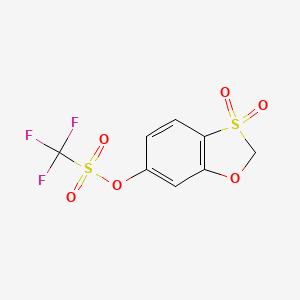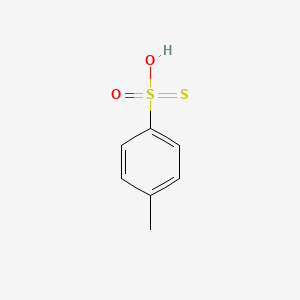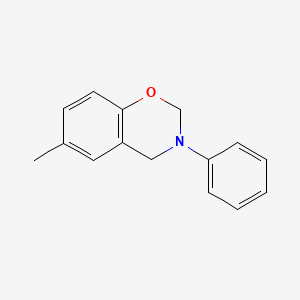
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and polymer chemistry. The unique structure of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- can be achieved through various methods. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a phenol. This reaction can be carried out under solvent-free microwave irradiation conditions, which offers a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional methods .
Another method involves a two-step synthesis in a solvent, where the amine is first added to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine. This intermediate then reacts with the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .
Industrial Production Methods
Industrial production of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions include oxo-derivatives, reduced benzoxazine compounds, and substituted benzoxazine derivatives. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Industry: The compound is used in the production of functional polymers and optoelectronic materials.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- include other benzoxazine derivatives such as:
- 2H-1,3-Benzoxazine, 6-chloro-3,4-dihydro-3-phenyl-
- 2H-1,3-Benzoxazine, 6-(1,1-dimethylethyl)-3,4-dihydro-3-phenyl-
Uniqueness
The uniqueness of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
101089-45-6 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
6-methyl-3-phenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H15NO/c1-12-7-8-15-13(9-12)10-16(11-17-15)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3 |
InChI Key |
FAZSUTSEDYMIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCN(C2)C3=CC=CC=C3 |
Related CAS |
228118-00-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
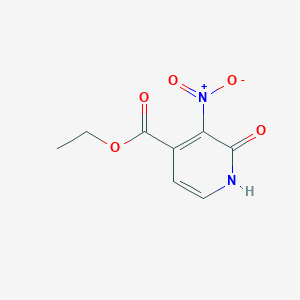

![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)
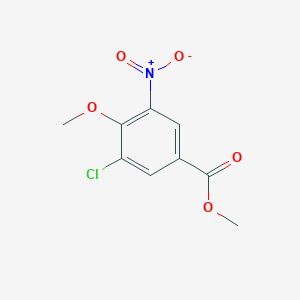

![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)

